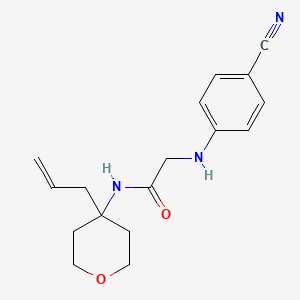![molecular formula C17H22F2N4O B6750769 3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea](/img/structure/B6750769.png)
3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea is a synthetic organic compound that features a difluoromethyl group attached to an imidazole ring, which is further connected to a phenylethyl group and a diethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole core . The difluoromethyl group can be introduced via difluoromethylation reactions, which often utilize difluoromethylation reagents and specific catalysts .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the difluoromethyl group or other functional groups within the molecule, using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)imidazole: Shares the difluoromethyl-imidazole core but lacks the phenylethyl and diethylurea groups.
1-Phenylethylimidazole: Contains the phenylethyl-imidazole structure but does not have the difluoromethyl or diethylurea moieties.
Diethylurea derivatives: Feature the diethylurea group but differ in the attached substituents.
Uniqueness: 3-[2-[1-(Difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea is unique due to the combination of its difluoromethyl, imidazole, phenylethyl, and diethylurea groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O/c1-3-22(4-2)17(24)21-14(13-8-6-5-7-9-13)12-15-20-10-11-23(15)16(18)19/h5-11,14,16H,3-4,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKNFENSOQAKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC(CC1=NC=CN1C(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[(2-chloro-5-fluorobenzoyl)amino]oxolane-3-carboxylate](/img/structure/B6750690.png)
![N-[2-(3-hydroxyoxan-3-yl)-2-methylpropyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6750691.png)

![[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6750710.png)
![4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol](/img/structure/B6750718.png)
![2,4-dichloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]benzamide](/img/structure/B6750727.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]acetamide](/img/structure/B6750738.png)
![4-[butan-2-yl(2-hydroxyethyl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6750755.png)
![N-[1-(2,6-difluorophenyl)cyclopentyl]-1,4-dioxane-2-carboxamide](/img/structure/B6750760.png)
![N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750763.png)
![1-[2-(1-Benzothiophen-3-ylsulfonylamino)ethyl]-3-ethylurea](/img/structure/B6750774.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B6750780.png)
![N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750793.png)
![2-ethyl-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B6750795.png)
